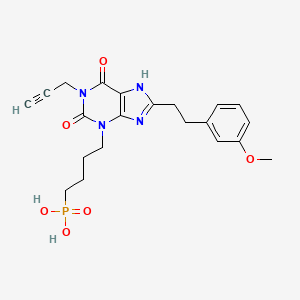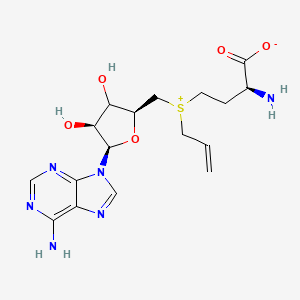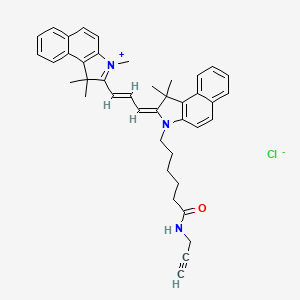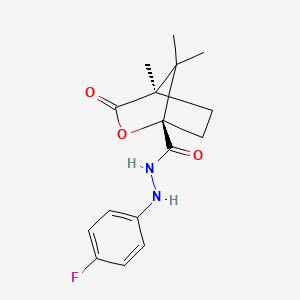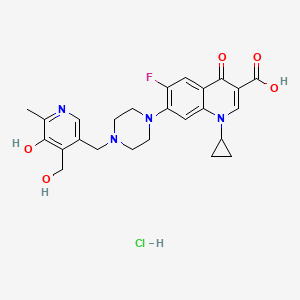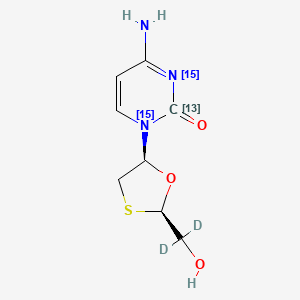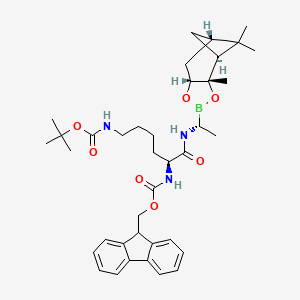![molecular formula C22H26F2N6O5S B12375188 6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide](/img/structure/B12375188.png)
6-{[(3,5-difluoropyridin-4-yl)methyl]amino}-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GPR61 Inverse agonist 1 is a small-molecule compound that acts as an inverse agonist for the orphan G protein-coupled receptor GPR61. GPR61 is related to biogenic amine receptors and is predominantly expressed in the pituitary and appetite-regulating centers of the hypothalamus and brainstem. This compound has garnered interest due to its potential therapeutic applications in treating disorders of metabolism and body weight, such as obesity and cachexia .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GPR61 Inverse agonist 1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature. the general approach involves the use of standard organic synthesis techniques, such as nucleophilic substitution, condensation reactions, and catalytic hydrogenation .
Industrial Production Methods
Industrial production of GPR61 Inverse agonist 1 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions
GPR61 Inverse agonist 1 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups
Common Reagents and Conditions
Common reagents used in the reactions involving GPR61 Inverse agonist 1 include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized analogs .
科学的研究の応用
GPR61 Inverse agonist 1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of GPR61 and related receptors.
Biology: Investigated for its role in modulating appetite and body weight, making it a potential target for treating metabolic disorders.
Medicine: Explored for its therapeutic potential in treating conditions such as obesity and cachexia.
作用機序
GPR61 Inverse agonist 1 exerts its effects by binding to the allosteric site of the GPR61 receptor, thereby inhibiting its constitutive activity. This inhibition reduces the production of cyclic AMP (cAMP) by adenylyl cyclase, which is a key second messenger involved in various cellular processes. The compound’s mechanism of action involves a G protein-competitive allosteric mechanism, providing insights into the modulation of orphan G protein-coupled receptors .
類似化合物との比較
Similar Compounds
GPR61 Agonists: Compounds that activate GPR61, leading to increased cAMP production.
Other Inverse Agonists: Compounds targeting different orphan G protein-coupled receptors with similar mechanisms of action
Uniqueness
GPR61 Inverse agonist 1 is unique due to its potent and selective inhibition of GPR61, making it a valuable tool for studying the receptor’s function and potential therapeutic applications. Its allosteric binding site and mode of action distinguish it from other compounds targeting G protein-coupled receptors .
特性
分子式 |
C22H26F2N6O5S |
|---|---|
分子量 |
524.5 g/mol |
IUPAC名 |
6-[(3,5-difluoropyridin-4-yl)methylamino]-N-(4-ethoxy-6-methylpyrimidin-2-yl)-2-methoxy-N-(2-methoxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C22H26F2N6O5S/c1-5-35-20-10-14(2)27-22(29-20)30(8-9-33-3)36(31,32)18-6-7-19(28-21(18)34-4)26-11-15-16(23)12-25-13-17(15)24/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H,26,28) |
InChIキー |
APXQLSSVLHYGGM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC(=NC(=C1)C)N(CCOC)S(=O)(=O)C2=C(N=C(C=C2)NCC3=C(C=NC=C3F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4-(hydroxymethyl)-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12375107.png)


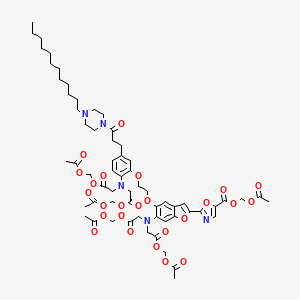
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
